molecular formula C6H8NNaO3 B2453109 Sodium;2-formyl-3,3-dimethoxypropanenitrile CAS No. 1314904-09-0

Sodium;2-formyl-3,3-dimethoxypropanenitrile

Cat. No.: B2453109
CAS No.: 1314904-09-0
M. Wt: 165.124
InChI Key: VMNGYQOBZITIJC-UHFFFAOYSA-N
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Description

Sodium;2-formyl-3,3-dimethoxypropanenitrile is a chemical compound with the molecular formula C6H8NNaO3. It is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-formyl-3,3-dimethoxypropanenitrile can be synthesized from 3,3-Dimethoxypropanenitrile and ethyl formate . The reaction typically involves the use of a base such as sodium ethoxide to facilitate the formation of the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-formyl-3,3-dimethoxypropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted nitriles. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Sodium;2-formyl-3,3-dimethoxypropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium;2-formyl-3,3-dimethoxypropanenitrile exerts its effects involves interactions with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways depend on the context of its use, such as in synthetic chemistry or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxypropanenitrile
  • 2-Hydroxymethylene-3,3-dimethoxypropanenitrile
  • Sodium 2-cyano-3,3-dimethoxy-1-propene-1-olate

Uniqueness

Sodium;2-formyl-3,3-dimethoxypropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

sodium;2-formyl-3,3-dimethoxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXVJQTRKMZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC([C-](C=O)C#N)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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